N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is a complex organic compound that features a cyclopropyl group, a pyrazole ring, and an ethylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of a hydrazine derivative with a 1,3-diketone. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the alkylation of the pyrazole ring with ethylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or rhodium complexes are often employed to facilitate the cyclopropanation step, while automated systems ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanols or cyclopropanones.
Reduction: Reduction reactions can target the pyrazole ring, converting it to pyrazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Cyclopropanols, cyclopropanones.
Reduction: Pyrazolines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of {[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring may participate in hydrogen bonding or π-π stacking with target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the pyrazole ring.
Pyrazole: Contains the pyrazole ring but lacks the cyclopropyl and ethylamine groups.
Ethylamine: Contains the ethylamine group but lacks the cyclopropyl and pyrazole rings.
Uniqueness
{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(ethyl)amine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropyl group, pyrazole ring, and ethylamine side chain allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
Molecular Formula |
C12H21N3 |
---|---|
Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-[(5-cyclopropyl-2-propan-2-ylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H21N3/c1-4-13-8-11-7-12(10-5-6-10)14-15(11)9(2)3/h7,9-10,13H,4-6,8H2,1-3H3 |
InChI Key |
KOCCVXISABOQFM-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C(C)C)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.